![molecular formula C17H17NO2 B133405 (6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol CAS No. 478-77-3](/img/structure/B133405.png)
(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Norapocodeine is a chiral compound that belongs to the class of opiate alkaloids. It is a derivative of apocodeine, which is itself derived from codeine. This compound is of significant interest due to its potential pharmacological properties and its role in the synthesis of other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Norapocodeine typically involves the demethylation of apocodeine. This can be achieved through various chemical reactions, including catalytic hydrogenation or the use of demethylating agents such as boron tribromide. The reaction conditions often require careful control of temperature and pH to ensure the selective removal of the methyl group without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of ®-Norapocodeine may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and specialized catalysts to achieve high yields of the desired product. The purification of ®-Norapocodeine from the reaction mixture typically involves techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-Norapocodeine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert ®-Norapocodeine into its corresponding N-oxide derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the nitrogen atom.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted analogs of ®-Norapocodeine.
Aplicaciones Científicas De Investigación
®-Norapocodeine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: Studies have explored its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to investigate its potential analgesic and antitussive properties.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of ®-Norapocodeine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase and the modulation of ion channel activity.
Comparación Con Compuestos Similares
Similar Compounds
Codeine: A naturally occurring opiate used for its analgesic and antitussive properties.
Morphine: Another opiate with potent analgesic effects.
Apocodeine: The parent compound from which ®-Norapocodeine is derived.
Uniqueness
®-Norapocodeine is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its racemic or other enantiomeric forms. Its selective binding affinity for certain opioid receptors also distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-14-6-5-11-9-13-15-10(7-8-18-13)3-2-4-12(15)16(11)17(14)19/h2-6,13,18-19H,7-9H2,1H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQBVSOYNWLFKD-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=C(CCN3)C=CC=C42)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30487421 |
Source


|
| Record name | (R)-Norapocodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-77-3 |
Source


|
| Record name | (R)-Norapocodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
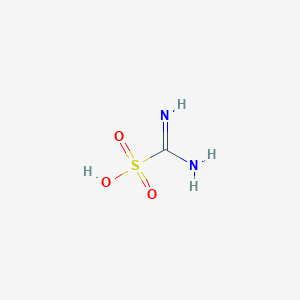
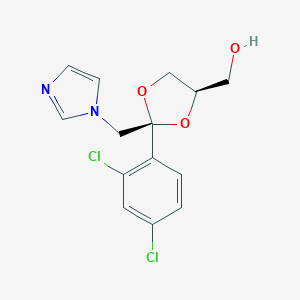
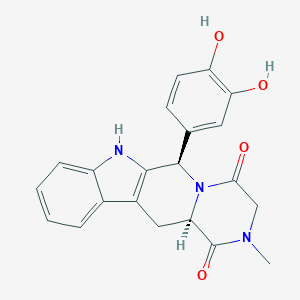
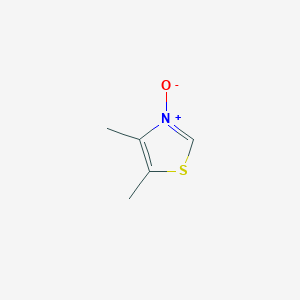
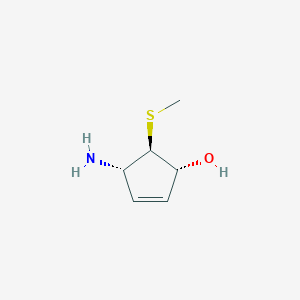
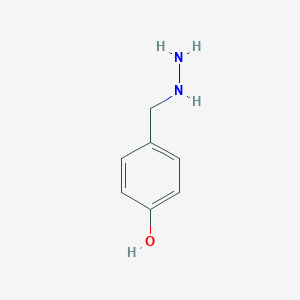
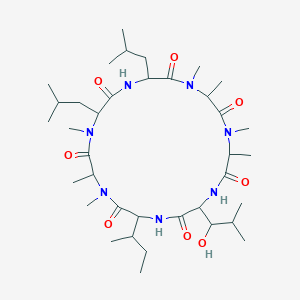
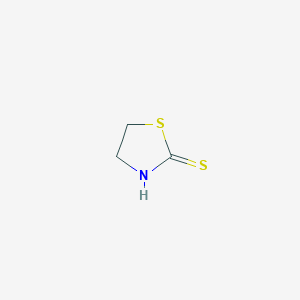
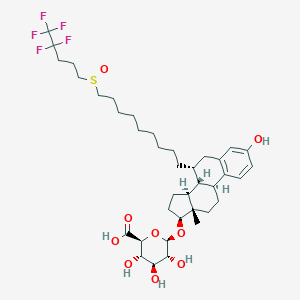
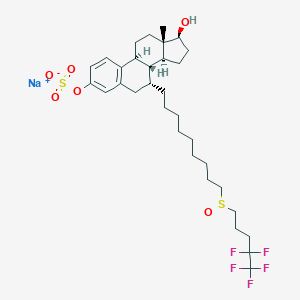
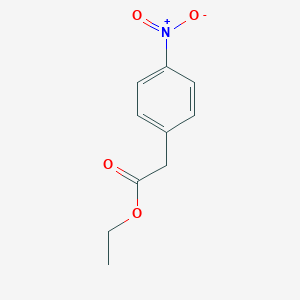
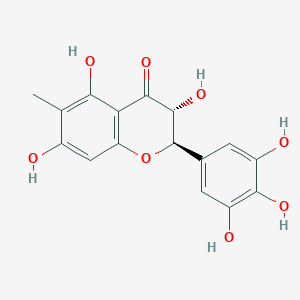
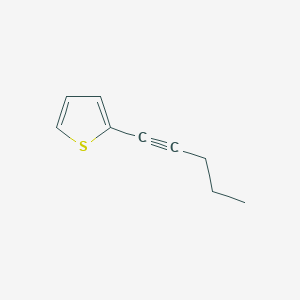
![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
